Technical Dossier: Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate
Technical Dossier: Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate
The following technical guide details the chemical profile, synthesis, and application of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate , a specialized spirocyclic scaffold used in modern drug discovery.
[1][2]
Executive Summary
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (CAS: 2839157-49-0 ) is a high-value, sp³-rich building block employed in medicinal chemistry.[1] As a conformationally restricted bioisostere, it offers a strategic alternative to traditional piperidine or cyclohexane rings. The compound features a spiro[3.5]nonane core—specifically a cyclobutane ring spiro-fused to a tetrahydropyran ring—decorated with an amine and a methyl ester. This orthogonal functionalization allows for versatile divergent synthesis, making it a critical intermediate for generating G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and PROTAC linkers.
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
| Property | Specification |
| CAS Number | 2839157-49-0 (Free Base/Ester) |
| Alternative CAS | 2095409-14-4 (Related salt/isomer forms often cross-listed) |
| IUPAC Name | Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | COC(=O)C1CC2(C1)OCC(N)CC2 |
| Core Scaffold | 5-Oxaspiro[3.5]nonane |
| Key Functionality | Primary Amine (C8), Methyl Ester (C2), Spiro-Ether Linkage (C5-O) |
| Predicted LogP | ~0.6 (Highly soluble, low lipophilicity) |
| TPSA | ~65 Ų |
Structural Analysis
The molecule is defined by two orthogonal vectors:
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The Spiro Axis: The central spiro carbon (C1 of the spiro system) locks the cyclobutane and tetrahydropyran rings perpendicular to each other. This increases the fraction of sp³ carbons (
), enhancing solubility and metabolic stability compared to flat aromatic systems. -
Functional Polarization:
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Position 2 (Cyclobutane): Holds the carboxylate ester, serving as an electrophilic handle for amidation or reduction.
-
Position 8 (Tetrahydropyran): Holds the primary amine, serving as a nucleophilic handle for arylation, alkylation, or acylation.
-
Position 5 (Bridge): The ether oxygen reduces the overall lipophilicity of the core.
-
Synthesis & Manufacturing Methodology
The synthesis of 5-oxaspiro[3.5]nonane cores typically relies on the Intramolecular Etherification strategy. This approach builds the spiro-ether linkage by cyclizing a tertiary alcohol (derived from cyclobutanone) onto a leaving group or alkene on the side chain.
Core Synthetic Logic
The most robust route involves the nucleophilic addition of a functionalized organometallic reagent to a substituted cyclobutanone, followed by acid-mediated cyclization.
Step-by-Step Protocol (Reconstructed from Patent Literature)
Phase 1: Scaffold Construction
-
Starting Material: Methyl 3-oxocyclobutanecarboxylate . This commercially available ketone provides the cyclobutane ring and the ester handle.
-
Grignard Addition: The ketone is reacted with a protected organomagnesium reagent, such as 3-(dibenzylamino)propylmagnesium chloride or a masked equivalent (e.g., a homoallylic Grignard followed by functionalization).
-
Cyclization Precursor Formation: If using an alkene precursor (e.g., 3-butenylmagnesium bromide), the terminal alkene is activated (e.g., via epoxidation or iodocyclization) to promote ring closure. For the specific "5-oxa" core, an intramolecular displacement of a leaving group (mesylate/tosylate) by the tertiary hydroxyl group is common.
Phase 2: Functional Group Manipulation
4. Spiro-Ether Formation: Treatment with a Lewis acid (e.g.,
Applications in Drug Discovery[6][9][11][12]
Bioisosteric Replacement
This scaffold is designed to replace 4-substituted piperidines or 1,4-disubstituted cyclohexanes .
-
Advantage: The spiro-ether introduces a dipole moment and lowers LogP without changing the overall size significantly.
-
Vector: The 2,8-substitution pattern provides a linear vector similar to trans-1,4-cyclohexane but with a distinct 3D conformation that can pick up novel binding interactions.
Therapeutic Areas
-
GPCR Agonists: Specifically GPR119 agonists for metabolic disorders. The spiro core mimics the piperidine ring found in many endogenous ligands but improves metabolic stability.
-
Kinase Inhibitors: Used as a solvent-exposed solubilizing group attached to the hinge-binding motif.
-
PROTAC Linkers: The rigid spiro system provides a defined exit vector, improving the orientation of the E3 ligase ligand relative to the warhead.
Structure-Activity Relationship (SAR) Logic
Researchers utilize this core to fine-tune physicochemical properties:
-
To lower LogD: The ether oxygen (5-oxa) acts as a hydrogen bond acceptor, lowering lipophilicity compared to the all-carbon spiro[3.5]nonane.
-
To improve Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at what would otherwise be a vulnerable site in a piperidine ring.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation and carbamate formation from atmospheric
. -
Solubility: Highly soluble in DMSO, Methanol, and DCM. Moderate solubility in water (as HCl salt).
-
Safety: Standard laboratory precautions for organic amines. Irritant to eyes and skin.
References
-
PubChemLite. (2025). Compound Summary: Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (CAS 2839157-49-0).[4][1][5] Retrieved from [Link]
-
ChemSrc. (2025).[6] CAS 2095409-14-4 Entry and Physical Properties. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Contextual grounding on spiro-synthesis logic).
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding on oxa-spiro properties).
Sources
- 1. 2231664-02-9|trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. 1pchem.com [1pchem.com]
- 5. 기타수입시약 > methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 6. N/A,4-bromo-2-chlorophenyl acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
